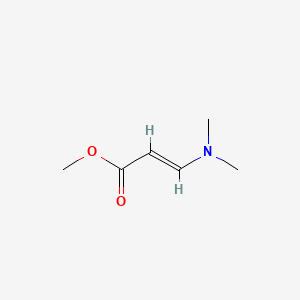

(E)-methyl 3-(dimethylamino)acrylate

描述

Contextualization within Enamine Chemistry

Enamines, characterized by the N-C=C functional group, are a cornerstone of modern synthetic chemistry, serving as powerful nucleophiles. (E)-methyl 3-(dimethylamino)acrylate is a specialized enamine where the nitrogen atom is part of a dimethylamino group and is conjugated to a methyl ester. This specific substitution pattern profoundly influences its chemical behavior.

The electronic properties of this compound are dominated by the delocalization of the nitrogen lone pair across the C=C double bond and into the carbonyl group of the ester. This extensive conjugation results in a high degree of polarization, with the β-carbon (C-3) being significantly electron-rich and thus highly nucleophilic, while the α-carbon (C-2) is comparatively electron-deficient. This "push-pull" nature is a defining characteristic of the molecule. researchgate.net

The stereochemistry of the double bond is predominantly of the E-configuration due to steric hindrance between the dimethylamino group and the methyl ester in the Z-isomer. This thermodynamically more stable E-isomer is the commercially available and most commonly utilized form in synthesis.

Table 1: Key Structural and Electronic Features of this compound

| Feature | Description |

| Functional Groups | Dimethylamino (electron-donating), Methyl Acrylate (B77674) (electron-withdrawing) |

| System Type | Push-Pull Alkene |

| Key Reactive Center | Nucleophilic β-carbon (C-3) |

| Stereochemistry | Predominantly E-isomer |

Significance as a Versatile Synthetic Synthon

The unique electronic and structural features of this compound make it a versatile C3 synthon, capable of participating in a wide range of chemical transformations. Its ambiphilic nature, with both nucleophilic and electrophilic centers, allows for its use in the construction of various carbocyclic and heterocyclic frameworks.

One of the most significant applications of this compound is in the synthesis of substituted pyridines and pyrimidines, which are core structures in many biologically active molecules. For instance, it can react with various binucleophiles in cyclocondensation reactions to afford these important heterocycles. nih.govnih.gov In multicomponent reactions, this compound can act as a key building block, efficiently assembling complex molecular architectures in a single synthetic operation. researchgate.netnih.gov

Furthermore, its electron-rich double bond makes it a suitable component in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, providing access to a variety of cyclic and heterocyclic systems. beilstein-journals.org The reactivity of the ester group also allows for further functionalization, adding to its synthetic versatility.

Table 2: Major Applications of this compound in Organic Synthesis

| Reaction Type | Role of this compound | Resulting Structures |

| Cyclocondensation | C3 Synthon | Pyridines, Pyrimidines, Pyridinones |

| Multicomponent Reactions | Key Building Block | Highly substituted heterocycles |

| Cycloaddition Reactions | Dienophile or Dipolarophile | Carbocycles and Heterocycles |

Historical Development of Synthetic Utility

The exploration of β-enamino esters as synthetic intermediates has a rich history, with their utility being recognized and expanded over several decades. acgpubs.orgresearchgate.net While early work focused on the fundamental reactivity of enamines, the specific potential of compounds like this compound became more apparent with the increasing demand for efficient routes to complex heterocyclic structures. researchgate.net

Initial synthetic methods for β-enamino esters often involved the condensation of β-keto esters with amines. acgpubs.org Over time, more direct and efficient methods for the preparation of compounds like this compound were developed, including the reaction of methyl propiolate with dimethylamine (B145610). researchgate.net The commercial availability of this reagent has further accelerated its adoption in both academic and industrial research.

The development of new catalytic systems and reaction methodologies, particularly in the realm of multicomponent and cycloaddition reactions, has significantly broadened the scope of applications for this compound. researchgate.netbeilstein-journals.org Its role has evolved from a simple enamine to a sophisticated and indispensable tool for the construction of molecular complexity.

Structure

3D Structure

属性

IUPAC Name |

methyl (E)-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7(2)5-4-6(8)9-3/h4-5H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPDNJQLPITPIX-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20664-47-5 | |

| Record name | methyl (2E)-3-(dimethylamino)prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for E Methyl 3 Dimethylamino Acrylate and Its Analogs

Established Synthetic Routes to (E)-methyl 3-(dimethylamino)acrylate

Condensation Approaches via Formamide (B127407) Acetals

A primary and well-established method for synthesizing this compound involves the condensation of an active methylene (B1212753) compound, such as methyl acetate (B1210297), with a formamide acetal (B89532), most commonly N,N-dimethylformamide dimethyl acetal (DMFDMA). This reagent serves as a one-carbon synthon, providing both the formyl group and the dimethylamino moiety.

The reaction proceeds by the formylation of the active methylene group in methyl acetate by DMFDMA. rsc.org This process typically involves heating the reactants, sometimes in a solvent like xylene, to drive the condensation. nih.gov The mechanism involves the initial attack of the active methylene carbon on the electrophilic carbon of the formamide acetal, followed by the elimination of two molecules of methanol (B129727) to form the stable enaminone product. This method is highly effective for producing a variety of enaminones from different carbonyl compounds. rsc.orgnih.gov The use of DMFDMA is widespread in the preparation of heterocyclic compounds, where the resulting enamines are versatile intermediates. rsc.org

The general reaction can be summarized as: CH₃COOCH₃ + (CH₃)₂NCH(OCH₃)₂ → (CH₃)₂NCH=CHCOOCH₃ + 2CH₃OH

Alternative methods for the preparation of N,N-dimethylformamide dimethyl acetal itself have been explored, including the reaction of N,N-dimethylformamide (DMF) with dimethyl sulfate (B86663) followed by treatment with sodium methoxide, or from the Vilsmeier reagent and sodium methoxide. acs.orgnumberanalytics.com

Routes Involving Activated Olefins (e.g., Propiolates)

Another significant route to β-aminoacrylates is the conjugate addition, or Michael addition, of amines to activated alkynes like methyl propiolate. wikipedia.orgmasterorganicchemistry.com The addition of a secondary amine, such as dimethylamine (B145610), to methyl propiolate proceeds with high stereoselectivity to yield the trans-isomer, this compound. acs.org

This reaction is typically carried out by adding the amine to the methyl propiolate under mild conditions. acs.org The mechanism involves the nucleophilic attack of the amine on the β-carbon of the propiolate, leading to a zwitterionic intermediate which then undergoes a proton transfer to yield the final product. acs.org This method is not limited to dimethylamine and can be extended to a variety of primary and secondary amines to produce a range of substituted β-aminoacrylates. nih.gov Theoretical studies at the DFT level have shown that the reaction proceeds in two steps, with the formation of the zwitterionic intermediate being the rate-determining step. acs.org

The general scheme for this reaction is: HC≡CCOOCH₃ + (CH₃)₂NH → (CH₃)₂NCH=CHCOOCH₃

This approach is highly atom-economical and provides a direct pathway to the desired enamino ester.

One-Pot and Multicomponent Reactions

To enhance efficiency and procedural simplicity, one-pot and multicomponent reactions have been developed for the synthesis of this compound and its analogs. These methods combine multiple reaction steps into a single operation, avoiding the isolation of intermediates.

A patented one-pot method describes the synthesis of 3-N,N-dimethylamino ethyl acrylate (B77674) with a yield of over 95%. capes.gov.br This process utilizes ethyl acetate, dimethylamine, and carbon monoxide as raw materials, reacting them under pressure in the presence of two catalysts. capes.gov.br Another patent details a similar one-pot synthesis using ethyl acetate, carbon monoxide, and dimethylamine carbonate with sodium ethoxide, achieving high yields and purity. csic.es These industrial processes are designed for large-scale production and emphasize high raw material utilization and low cost. capes.gov.brcsic.es

Multicomponent reactions (MCRs) offer another powerful strategy. For instance, a three-component reaction involving an aldehyde, an alkyl acrylate, and a dialkyl malonate, catalyzed by an organocatalyst, can generate highly functionalized compounds in a single step. nih.gov While not directly producing the title compound, these methodologies highlight the potential for creating complex acrylate derivatives through convergent synthesis. Similarly, a three-component reaction of isocyanates, 3-aminoacrylates, and a nitrogen source has been developed for the selective synthesis of complex nitrogen-containing heterocycles, showcasing the versatility of 3-aminoacrylates as building blocks in MCRs. rsc.org

Table 1: Comparison of One-Pot Synthesis Conditions for 3-(dimethylamino)acrylates

| Reactants | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl acetate, Dimethylamine, Carbon Monoxide | Catalyst A (e.g., Sodium Ethoxide) & Catalyst B | 30-70 °C, 10-60 bar, 1-4 h | >95% | capes.gov.br |

| Ethyl acetate, Carbon Monoxide, Dimethylamine Carbonate | Sodium Ethoxide | 45-50 °C, 0.2-0.8 MPa, 10 h | >95% | csic.es |

Advanced and Stereoselective Synthesis of Derivatives

Beyond the synthesis of the parent compound, significant research has focused on developing stereoselective methods to access chiral analogs and derivatives of 3-aminoacrylates. These advanced techniques are crucial for applications where specific stereoisomers are required.

Enantioselective Synthesis of Chiral Analogs

The creation of chiral β-amino acid derivatives, which are analogs of 3-aminoacrylates, is of great importance in medicinal and synthetic chemistry. nih.govacs.org Several catalytic asymmetric strategies have been established.

One prominent method is the asymmetric hydrogenation of prochiral enamines or enamides. nih.gov Rhodium complexes featuring chiral ligands, such as those from the Josiphos family, have been shown to catalyze the direct asymmetric hydrogenation of unprotected enamino esters, affording chiral β-amino esters with high yields and excellent enantioselectivity (up to 97% ee). nih.gov

Catalytic enantioselective conjugate addition represents another key approach. nih.gov For example, CuH-catalyzed hydroamination allows for the enantioselective synthesis of β-amino acid derivatives from α,β-unsaturated carbonyl compounds. nih.gov The use of chiral ligands controls the regioselectivity and enantioselectivity of the addition of an aminating reagent. nih.gov Furthermore, organocatalysis using chiral amines, such as those derived from cinchona alkaloids, has been employed in asymmetric Morita–Baylis–Hillman reactions to create chiral 3-substituted acrylates. nih.gov

Chiral catalysts, which can be metal-based or purely organic, function by creating a chiral environment around the reactants, favoring the formation of one enantiomer over the other. numberanalytics.comcsic.es The development of new chiral catalysts, often derived from readily available sources like amino acids, is an active area of research to expand the scope and efficiency of these transformations. polyu.edu.hkmdpi.com

Table 2: Examples of Catalysts for Enantioselective Synthesis of Chiral Amine/Amino Acid Derivatives

| Reaction Type | Catalyst/Ligand Type | Product Class | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh/Josiphos-type ligands | β-Amino esters/amides | 93-97% | nih.gov |

| CuH-Catalyzed Hydroamination | Cu/Chiral phosphine (B1218219) ligands | β-Amino acid derivatives | High | nih.gov |

| Asymmetric Aldol (B89426) Reaction | Chiral Diamine Organocatalysts | β-Hydroxy cycloketones | up to 97% | rsc.org |

| Morita–Baylis–Hillman | Cinchona alkaloid derivatives | Chiral 3-substituted acrylates | High | nih.gov |

Diastereoselective Control in Related Transformations

When creating molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry. For derivatives of 3-aminoacrylates, this is often achieved in reactions such as aldol condensations, Michael additions, and cyclizations.

The diastereoselectivity of reactions involving enamines can often be controlled by the choice of reactants, catalysts, and reaction conditions. For instance, in the aldol reaction of cycloketones with aldehydes, the syn/anti diastereoselectivity can be controlled by using specific chiral diamine organocatalysts in combination with various acid additives. rsc.org A reversal of diastereoselectivity has been observed in the reaction of a trifluoroacetaldehyde (B10831) hemiacetal with enamines, providing either syn- or anti-products depending on the specific enamine and imine precursors used. acs.orgacs.org

In Michael additions , which are fundamental to the synthesis of many 3-aminoacrylate analogs, achieving diastereocontrol is a key challenge, especially when the product can epimerize. nih.govlibretexts.org Strategies to control the stereochemical outcome include using chiral catalysts that favor the formation of one diastereomer. nih.gov In some cases, crystallization-induced diastereomer transformations (CIDTs) can be merged with asymmetric catalysis to convert a mixture of diastereomers into a single, crystalline, highly pure stereoisomer. nih.gov

Three-component Mannich-type reactions have also been developed that proceed with high diastereoselectivity to furnish anti-β-amino carbonyl compounds, which are valuable synthetic intermediates. nih.gov Furthermore, diastereoselective synthesis of complex heterocyclic systems, such as chromenopyrrolidinones, has been achieved from amino acid-derived starting materials, although challenges like racemization must be carefully managed. aalto.fihelsinki.fi These advanced methods demonstrate the sophisticated level of stereocontrol that can be exerted in the synthesis of complex molecules derived from or related to 3-aminoacrylates.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its analogs is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles encourage the use of less hazardous materials, the development of energy-efficient processes, and the maximization of atom economy.

A significant advancement in the green synthesis of β-dimethylamino-acrylate derivatives involves conducting reactions under solvent-free conditions. Researchers have developed an efficient and atom-economic method for synthesizing enamines through the intermolecular hydroamination of activated alkynes, which yields β-dimethylamino-acrylate derivatives in high amounts without the need for a solvent or catalyst. researchgate.net In this process, N,N-dimethylformamide (DMF) that has been pre-treated with sodium metal is utilized as a reactant instead of the more hazardous dimethylamine gas. researchgate.net This approach not only simplifies the reaction setup and workup but also eliminates the environmental and health risks associated with volatile organic solvents. Another green approach reported for a related precursor, isoeugenol (B1672232) methyl ether, uses dimethyl carbonate (DMC) as a green methylating reagent, replacing traditional toxic reagents. researchgate.net Similarly, a highly selective, catalyst-free synthesis of methyl propionate (B1217596) and methyl methacrylate (B99206) has been achieved at room temperature using a reversible CO2 capture approach, highlighting a move away from harsh reaction conditions. rsc.org

The development of efficient and reusable catalysts is a cornerstone of sustainable chemistry. For the synthesis of this compound and its analogs, several innovative catalytic systems have been explored. One method involves a one-step, highly stereoselective synthesis from ketene (B1206846) acetals and N,N-dimethylformamide (DMF). researchgate.net Another approach utilizes rhodium(II) azavinyl carbenes, generated in situ, to achieve a formal 1,2-insertion into the C=O double bond of DMF. researchgate.net

A patented "one-pot" method for preparing 3-N,N-dimethylamino ethyl propenoate uses a dual catalyst system. google.com This process employs ethyl acetate, dimethylamine, and carbon monoxide as raw materials, with a combination of Catalyst A (sodium ethylate, sodium tert-butoxide, or sodium hydride) and Catalyst B (one or more from diethyl carbonate, ethyl formate, DMF, or triethyl orthoformate). google.com This method is notable for its mild reaction conditions (30-70 °C) and high yield (>95%). google.com

For the synthesis of the related compound N,N-dimethylaminoethyl acrylate (DMAEA), organotin catalysts have been shown to be highly effective in transesterification reactions between methyl acrylate (MA) and dimethylaminoethanol (B1669961) (DMAE). researchgate.net Among the catalysts tested, (C8H17)2Sn(OCOC11H23)2 demonstrated the highest activity, achieving a 96.28% conversion of DMAE and a 94.65% yield of DMAEA. researchgate.net The development of such catalysts is crucial for replacing older, more hazardous technologies, like the acetone (B3395972) cyanohydrin (ACH) process for methyl methacrylate (MMA), which involves toxic intermediates. rsc.org

| Product | Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|---|

| (E)-alkyl-3-(dimethylamino)acrylates | Rhodium(II) azavinyl carbenes | N-sulfonylated 1,2,3-triazoles, DMF | Stereoselective 1,2-insertion into DMF | researchgate.net |

| 3-N,N-dimethylamino ethyl propenoate | Dual System: Cat A (NaOEt, etc.) + Cat B (DMF, etc.) | Ethyl acetate, dimethylamine, carbon monoxide | One-pot synthesis, >95% yield, mild conditions | google.com |

| N,N-dimethylaminoethyl acrylate (DMAEA) | Organotin catalyst: (C8H17)2Sn(OCOC11H23)2 | Methyl acrylate, dimethylaminoethanol | High conversion (96.28%) and yield (94.65%) | researchgate.net |

| Methyl Methacrylate (MMA) | Keggin-type heteropolycompounds | Isobutane or 2-methyl-1,3-propanediol (B1210203) (2MPDO) | Nascent technology to replace hazardous processes | rsc.orgresearchgate.net |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient and less wasteful process.

| Method | Key Advantages | Reported Yield | Atom Economy | Reference |

|---|---|---|---|---|

| "One-pot" dual catalyst system | Simple operation, reduced labor, suitable for continuous production | >95% | High, improved over prior art | google.com |

| Traditional methods (e.g., using methyl-sulfate) | Established procedures | Often lower | Poor, involves toxic reagents and harsh conditions | google.com |

| Green methylation with DMC | Uses environmentally sustainable reagent | 86.1% (for IEME) | Favorable Mass Index and Atom Economy | researchgate.net |

Continuous Flow Methodologies for Synthesis

Continuous flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and scalability.

The application of continuous flow processes for the synthesis of acrylate monomers has been successfully demonstrated on a laboratory scale. rsc.org In one example, (meth)acryloyl chloride is reacted with alcohols in a tubular reactor, achieving excellent conversions within minutes. rsc.orgresearchgate.net This method significantly minimizes the formation of by-products and allows for high throughput, demonstrating its potential for on-demand production of acrylate monomers in an energy-efficient manner. rsc.org Furthermore, recent advances in microreactor technology have enabled the use of highly reactive transient organolithium compounds that are difficult to handle in conventional batch reactors. researchgate.net A patented method for producing 3-N,N-dimethylamino ethyl acrylate is also noted as being suitable for large-scale continuous production, with a total yield exceeding 95%. google.com

In situ trapping is a powerful strategy used in synthesis to intercept and react with highly reactive, transient intermediates that might otherwise decompose or lead to unwanted side reactions. This technique is particularly valuable in metalation reactions. For instance, in deprotometalation reactions, which can be reversible, in situ trapping helps to drive the reaction to completion. researchgate.net

This strategy often employs metal-based traps, such as zinc chloride complexes (e.g., ZnCl2•TMEDA), to intercept transient aryllithium species. researchgate.net The resulting arylzinc compounds are more stable and can be readily converted into other functional groups. researchgate.net Using an in situ trap avoids the need for cryogenic temperatures, which are often required to control the reactivity of sensitive substrates. researchgate.net While many examples focus on aromatic systems, the underlying principle of stabilizing reactive intermediates is broadly applicable. In the context of acrylate synthesis, this could involve the trapping of reactive enolate intermediates. nih.gov The generation and subsequent trapping of imine azaenolates with various electrophiles is a well-established field that showcases the utility of this approach for controlling reactivity and selectivity. ucl.ac.uk

Reactivity and Mechanistic Pathways of E Methyl 3 Dimethylamino Acrylate

Nucleophilic Reactivity of the Enamine Moiety

The enamine portion of (E)-methyl 3-(dimethylamino)acrylate is characterized by the nitrogen atom's lone pair of electrons delocalizing into the carbon-carbon double bond. This delocalization increases the electron density at the α-carbon (the carbon adjacent to the ester group), making it nucleophilic. This enhanced nucleophilicity drives the reactions with a variety of electrophiles.

Reactions with Carbon Electrophiles

The nucleophilic α-carbon of the enamine readily attacks carbon-based electrophiles. A significant application of this reactivity is in the synthesis of heterocyclic compounds, such as pyrimidines. In these reactions, this compound serves as a three-carbon building block that reacts with N-C-N fragments like amidines, ureas, and guanidines. bu.edu.eg For instance, the cyclocondensation reaction with guanidine derivatives leads to the formation of substituted pyrimidine (B1678525) rings, which are core structures in many biologically active molecules. bu.edu.egnih.gov

The general mechanism involves the nucleophilic attack of the enamine's α-carbon on the electrophilic carbon of the N-C-N fragment, followed by an intramolecular cyclization and subsequent elimination of dimethylamine (B145610) to form the aromatic pyrimidine ring.

Reactions with Heteroatom Electrophiles

The nucleophilic character of the enamine moiety also facilitates reactions with electrophiles containing heteroatoms. While less common than reactions with carbon electrophiles, this reactivity pathway allows for the introduction of various functional groups. For example, reactions with halogenating agents can introduce a halogen atom at the α-position. Similarly, reactions with sulfur-based electrophiles can lead to the formation of carbon-sulfur bonds, further expanding the synthetic utility of this compound.

Electrophilic Reactivity of the Acrylate (B77674) Moiety

The acrylate portion of the molecule is an α,β-unsaturated ester, which functions as a classic Michael acceptor. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon (the carbon adjacent to the dimethylamino group) electrophilic and susceptible to attack by nucleophiles. This conjugate addition is a key aspect of its reactivity.

Michael Additions with Diverse Nucleophiles

The Michael addition, or 1,4-conjugate addition, is a versatile and widely utilized reaction in organic synthesis. nih.govyoutube.com this compound reacts with a broad range of nucleophiles via this pathway.

Various carbon-based nucleophiles, such as stabilized enolates derived from dicarbonyl compounds, can add to the β-position of the acrylate system. youtube.com This reaction forms a new carbon-carbon bond and is a powerful tool for constructing more complex molecular skeletons. The initial addition of the carbanion results in an enolate intermediate, which is then protonated to yield the final 1,4-adduct.

Table 1: Examples of Michael Addition with Carbon Nucleophiles

| Nucleophile | Electrophile | Product Type |

|---|---|---|

| Stabilized Enolate (e.g., from diethyl malonate) | This compound | Substituted glutarate derivative |

| Organocuprate Reagents | This compound | β-Alkylated propanoate derivative |

Heteroatom nucleophiles are frequently used in Michael additions to acrylate systems. nih.gov The reactivity is often dependent on the nucleophilicity and basicity of the attacking atom. researchgate.net

Nitrogen Nucleophiles : Primary and secondary amines readily undergo aza-Michael addition to the β-carbon. researchgate.net This reaction is fundamental for synthesizing β-amino esters. The reaction proceeds through a zwitterionic intermediate which is neutralized by proton transfer. researchgate.net This pathway is also crucial in the synthesis of pyrimidines when reacting with compounds like guanidine, where the initial step is often a Michael-type addition of a nitrogen atom. heteroletters.orggrowingscience.com

Oxygen Nucleophiles : While oxygen nucleophiles like alcohols and water can add to the acrylate system, the reactions are often reversible and may require specific catalysts or conditions to proceed efficiently.

Sulfur Nucleophiles : Thiols are highly effective nucleophiles for Michael additions to acrylates, a reaction known as the thiol-Michael addition. nih.govrsc.org Thiolates, generated by deprotonating thiols with a base, are particularly reactive and add rapidly to the β-carbon to form stable carbon-sulfur bonds. researchgate.net This reaction is highly efficient and is considered a "click chemistry" reaction due to its high yield and selectivity. nih.gov

Table 2: Examples of Michael Addition with Heteroatom Nucleophiles

| Nucleophile Type | Example Nucleophile | Product |

|---|---|---|

| Nitrogen | Benzylamine | Methyl 3-(benzylamino)propanoate derivative |

| Nitrogen | Guanidine | Precursor to pyrimidine synthesis |

| Sulfur | Ethanethiol | Methyl 3-(ethylthio)propanoate derivative |

Cycloaddition Reactions

This compound, as an electron-rich enamine derivative and an electron-deficient alkene due to the acrylate group, exhibits versatile reactivity in cycloaddition reactions. It can participate as either the 2π-electron component or, through its enamine character, influence the reactivity of the double bond in various cycloaddition modes.

[2+2] Cycloadditions

The [2+2] cycloaddition reaction is a photochemical or thermal process that involves the combination of two unsaturated molecules to form a four-membered ring. In the context of this compound and related enamines, these reactions are valuable for the synthesis of functionalized cyclobutane (B1203170) rings.

Enamines, structurally similar to the dimethylamino-substituted end of the target molecule, readily undergo [2+2] cycloadditions with electrophilic olefins. For instance, the cycloaddition of enamines that lack a β-hydrogen, such as N,N-dimethylisobutenylamine, with methyl acrylate leads to the formation of functionalized gem-dimethylcyclobutanes acs.org. A similar reaction involves the cycloaddition of N-(1-propenyl)piperidine with methyl acrylate, which proceeds with high yield under moderate heating to form the cyclobutane adduct acs.org. This adduct can be further converted into cyclobutene monomers acs.org. These examples highlight the general reactivity of enamine and acrylate systems in [2+2] cycloadditions, a pathway that is mechanistically accessible for this compound.

Table 1: Examples of [2+2] Cycloaddition Reactions with Acrylate Systems

| Enamine Reactant | Alkene Reactant | Product Type | Reference |

|---|---|---|---|

| N,N-dimethylisobutenylamine | Methyl Acrylate | Functionalized gem-dimethylcyclobutane | acs.org |

[3+2] Cycloadditions

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful reactions for constructing five-membered heterocyclic rings. In these reactions, a 1,3-dipole reacts with a dipolarophile (an alkene or alkyne). This compound can act as a dipolarophile in these reactions.

A significant application is the reaction of diazomethane (a 1,3-dipole) with substituted methyl acrylates, which yields Δ¹-pyrazolines chemrxiv.org. These reactions can be performed efficiently and safely using flow chemistry, and the resulting pyrazolines can be converted in-flow to other valuable products like cyclopropanes via photo-induced nitrogen elimination chemrxiv.org. Density Functional Theory (DFT) modeling suggests a concerted, asynchronous mechanism for this [3+2] cycloaddition chemrxiv.org.

Furthermore, ethyl 3-(N,N-dimethylamino)acrylate, a closely related compound, participates in a formal [1+2+2] cycloaddition with bromodifluoroacetates and sulfonyl hydrazines to produce 1,4,5-trisubstituted pyrazoles acs.org. This reaction proceeds through a radical addition process initiated by a photocatalyst acs.org. The versatility of this method is demonstrated by its compatibility with a wide range of substrates, including those derived from complex natural products acs.org.

Theoretical studies on the [3+2] cycloaddition of 1,4-diphosphorinium-3-olates with methyl acrylate indicate that the reaction takes place through a non-concerted, two-stage, one-step mechanism researchgate.net. Similarly, the reaction of substituted pyridinium-3-olates with methyl acrylate favors the 1,3-dipolar cycloaddition pathway to form thermodynamically stable 8-azabicyclo[3.2.1]oct-3-en-2-ones sciforum.net.

Table 2: Selected [3+2] Cycloaddition Reactions Involving Acrylates

| 1,3-Dipole | Dipolarophile | Product | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Diazomethane | Substituted Methyl Acrylates | Δ¹-Pyrazolines | Concerted, asynchronous | chemrxiv.org |

| Azomethine Ylides | Electron-deficient Alkenes | Pyrrolidine (B122466) derivatives | Concerted mechanisms | nih.gov |

| 1,4-Diphosphorinium-3-olates | Methyl Acrylate | Substituted Cycloadducts | Two-stage, one-step | researchgate.net |

| Pyridinium-3-olates | Methyl Acrylate | 8-azabicyclo[3.2.1]oct-3-en-2-ones | Favorable 1,3-DC pathway | sciforum.net |

Diels-Alder Type Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene derivative. Methyl acrylate is commonly used as an electron-deficient dienophile in these reactions. The reactivity can be significantly influenced by catalysts, such as Lewis acids.

For instance, the Diels-Alder reaction between cyclopentadiene and methyl acrylate can be catalyzed by AlCl₃ researchgate.net. Theoretical investigations using DFT calculations have shown that the formation of the two new carbon-carbon bonds in this reaction is asynchronous for both the endo and exo pathways researchgate.net. Similarly, the BF₃-catalyzed Diels-Alder reaction between butadiene and methyl acrylate in an aqueous solution has been studied researchgate.net. The primary role of the BF₃ catalyst is to increase the mutual polarization and charge transfer between the diene and dienophile, which lowers the activation energy researchgate.net. The polar aqueous environment also contributes to this catalytic effect researchgate.net.

In the context of biorenewable chemical synthesis, the Diels-Alder reaction of 5-hydroxymethylfurfural (HMF) with methyl acrylate has been investigated as a route to produce oxanorbornene, a precursor for trimellitic acid nih.gov. DFT simulations show that electron-deficient dienophiles like methyl acrylate are effective reactants for this transformation nih.gov.

Table 3: Diels-Alder Reactions Featuring Methyl Acrylate as Dienophile

| Diene | Dienophile | Catalyst/Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Cyclopentadiene | Methyl Acrylate | AlCl₃ | Asynchronous bond formation | researchgate.net |

| Butadiene | Methyl Acrylate | BF₃, aqueous solution | Catalyst increases polarization and charge transfer | researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | Methyl Acrylate | DFT Simulation | Effective for oxanorbornene synthesis | nih.gov |

Transformations Involving the Ester Group

The methyl ester functionality of this compound is susceptible to various transformations, most notably transesterification and hydrolysis, which allow for the modification of the compound and its incorporation into different molecular architectures.

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is often catalyzed by acids, bases, or specific enzymes. For acrylates, this reaction is a key industrial process.

The synthesis of N,N-dimethylaminoethyl acrylate (DMAEA) can be achieved via the transesterification of methyl acrylate with dimethylaminoethanol (B1669961) (DMAE) in the presence of an organotin catalyst researchgate.net. Studies have shown that catalysts like (C₈H₁₇)₂Sn(OCOC₁₁H₂₃)₂ are highly active, achieving a DMAE conversion of 96.28% and a DMAEA yield of 94.65% researchgate.net. The reaction conditions, including the choice of catalyst and the ratio of reactants, are crucial for optimizing the yield and selectivity researchgate.net.

Transesterification is also a valuable tool for post-polymerization modification. For example, poly(methyl acrylate) can be functionalized by reacting it with various alcohols in the presence of an organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) researchgate.net. This method allows for the direct transformation of commodity polyacrylates into value-added materials researchgate.net. Lithium alkoxides have also been employed to modify poly(methyl methacrylate) (PMMA), demonstrating the versatility of transesterification in polymer chemistry to introduce a variety of functional side groups nih.gov.

Table 4: Catalytic Systems for Transesterification of Acrylates

| Acrylate Substrate | Alcohol | Catalyst | Yield/Conversion | Reference |

|---|---|---|---|---|

| Methyl Acrylate | Dimethylaminoethanol (DMAE) | Organotin compounds | 94.65% Yield of DMAEA | researchgate.net |

| Poly(methyl acrylate) | Various alcohols | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | High conversion | researchgate.net |

Hydrolysis and Carboxylic Acid Formation

Hydrolysis of the ester group in this compound leads to the formation of the corresponding carboxylic acid, (E)-3-(dimethylamino)acrylic acid. Acrylate and methacrylate (B99206) esters are known to be more susceptible to base-catalyzed hydrolysis than acid-catalyzed hydrolysis nih.gov. The reaction typically proceeds through a BAC2 mechanism, involving a nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group nih.gov.

The presence of the dimethylamino group can influence the hydrolysis rate. In studies of the related N,N'-(dimethylamino)ethyl acrylate (DMAEA), it was found that the hydrolysis is self-catalyzed rsc.org. The rate of this self-catalyzed hydrolysis is further accelerated by the carboxylic acid by-product, leading to the formation of poly(acrylic acid) and N,N'-dimethylaminoethanol rsc.org. This autocatalytic behavior is independent of the solution's pH and the polymer's molecular weight rsc.org. The rate of hydrolysis is also significantly affected by temperature, with reactions proceeding much faster at elevated temperatures rsc.org. For instance, at 50 °C, the hydrolysis rate of certain DMAEA-functionalized star copolymers was significantly faster than at 25 °C rsc.org.

Enzymatic hydrolysis of acrylate esters is also a relevant pathway. Carboxylesterase-mediated hydrolysis can act as a detoxification mechanism for acrylate esters, as the resulting unsaturated acid is not electrophilic under physiological conditions nih.gov.

Table 5: Factors Influencing Acrylate Hydrolysis

| Acrylate Derivative | Condition | Key Observation | Reference |

|---|---|---|---|

| General Acrylates | Base-catalyzed (BAC2 mechanism) | More rapid than acid-catalyzed hydrolysis | nih.gov |

| N,N'-(dimethylamino)ethyl acrylate (DMAEA) | Self-catalyzed | Rate accelerated by carboxylic acid product | rsc.org |

| DMAEA-functionalized copolymers | Increased Temperature (25°C vs 50°C) | Significantly faster rate of hydrolysis | rsc.org |

Dimerization, Trimerization, and Oligomerization Processes

This compound can undergo self-condensation reactions to form dimers, trimers, and higher oligomers under specific catalytic conditions. These processes are influenced by the nature of the catalyst, whether acidic or basic, which dictates the reaction pathway and the final products.

Under acidic conditions, this compound has been shown to undergo a notable trimerization reaction. Research has demonstrated that the treatment of this compound with various acids leads to the formation of 1,3,5-benzenetricarboxylate methyl ester. researchgate.net This transformation is significant as it involves the formation of a stable aromatic ring from an acyclic precursor.

The reaction is typically catalyzed by acids such as sulfuric acid in a solvent like 1,2-dimethoxyethane. researchgate.net The proposed mechanism involves the initial protonation of the dimethylamino group, which enhances the electrophilicity of the β-carbon. This is followed by a cascade of Michael-type additions and subsequent elimination of dimethylamine, ultimately leading to the cyclized and aromatized trimer.

| Catalyst | Solvent | Product | Yield (%) | Reference |

| Sulfuric Acid | 1,2-dimethoxyethane | 1,3,5-benzenetricarboxylate methyl ester | Not specified | Arava et al., 2011 researchgate.net |

| Various Acids | 1,2-dimethoxyethane | 1,3,5-benzenetricarboxylate methyl ester | - | Arava et al., 2011 researchgate.net |

Interestingly, attempts to induce dimerization of this compound under similar acidic conditions that were successful for the dimerization of 3-dimethylamino acrylonitrile were reported to be unsuccessful, with the trimerization pathway being favored. researchgate.net

While specific studies on the base-catalyzed dimerization, trimerization, or oligomerization of this compound are not extensively documented in the reviewed literature, the general reactivity of enamines and related acrylates in the presence of bases suggests plausible pathways. Enamines are known to act as nucleophiles in their reactions.

It is conceivable that under base-catalyzed conditions, this compound could undergo Michael addition to another molecule of itself. This would involve the nucleophilic attack of the α-carbon of one enamine molecule onto the β-carbon of another, protonated molecule. Such a reaction would lead to a dimeric species. The propensity for further oligomerization would depend on the reaction conditions and the stability of the intermediate species. The use of organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to mediate the dimerization of the related compound, methyl acrylate.

Transition Metal-Catalyzed Transformations

This compound, as an electron-rich alkene, is a potential substrate for a variety of transition metal-catalyzed reactions. These transformations can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, offering pathways to complex molecular architectures. While specific examples for this exact molecule are sparse in the literature, the reactivity of similar enamino esters and acrylates provides a strong basis for predicting its behavior in such catalytic systems.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. Enamino esters, being analogs of enamines, can be expected to participate in such reactions. For instance, the Heck reaction, which typically involves the coupling of an unsaturated halide with an alkene, could potentially be adapted for this compound. In such a scenario, the enamine would act as the alkene component.

Furthermore, given the nucleophilic nature of the α-carbon of the enamine, it could potentially participate in other palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, if converted into a suitable organometallic reagent. However, direct C-H activation and subsequent coupling at the α-position is also a plausible pathway.

| Catalyst System | Reaction Type | Potential Product | Note |

| Pd(OAc)₂ / PPh₃ | Heck Reaction | α- or β-arylated acrylate derivative | Reactivity depends on the specific reaction conditions and the nature of the coupling partner. |

| Ni or Pd complexes | Kumada or Negishi Coupling | α- or β-alkylated/arylated acrylate derivative | Would require prior conversion of the enamine to an organometallic species. |

Carbonylation reactions, which introduce a carbonyl group into a molecule, are another important class of transition metal-catalyzed transformations. Enamines and their derivatives can undergo carbonylation, although the specific conditions can vary. For this compound, a rhodium or palladium-catalyzed carbonylation could potentially occur at the double bond.

Depending on the reaction conditions and the presence of other reagents (e.g., alcohols, amines), this could lead to the formation of dicarboxylic acid esters or other functionalized carbonyl compounds. The regioselectivity of the carbonylation would be a key aspect to control in such a transformation.

Direct C-H functionalization is an increasingly important area of organic synthesis. For this compound, the vinylic C-H bonds are potential sites for such reactions. Rhodium and iridium catalysts are well-known for their ability to catalyze the C-H activation of alkenes.

The dimethylamino group could act as a directing group, facilitating the ortho-C-H activation of a substituent on the nitrogen, or more likely, the activation of the α- or β-vinylic C-H bonds. This could enable the introduction of a variety of functional groups, such as aryl, alkyl, or heteroatom-containing moieties. The specific outcome would be highly dependent on the catalyst and reaction conditions employed.

| Catalyst | Reaction Type | Potential Functionalization Site |

| [Rh(Cp*)Cl₂]₂ | C-H Arylation | α- or β-vinylic position |

| [Ir(cod)Cl]₂ | C-H Borylation | α- or β-vinylic position |

Vilsmeier-Haack Type Reactions and Related Electrophilic Substitutions

This compound, as an electron-rich enamine derivative, is susceptible to attack by various electrophiles. One of the significant reactions in this category is the Vilsmeier-Haack type reaction. The classical Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent. organic-chemistry.org This reagent, typically a chloromethyleniminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orgwikipedia.orgcambridge.org

The Vilsmeier reagent is a weak electrophile that readily reacts with activated, electron-rich substrates. chemistrysteps.com While typically applied to aromatic systems, the reaction is also applicable to electron-rich alkenes. cambridge.org The enamine system in this compound provides a nucleophilic α-carbon, making it a candidate for electrophilic substitution by the Vilsmeier reagent.

Detailed research has shown that substrates structurally similar to this compound, such as aminopropenamides, undergo Vilsmeier-Haack type reactions that proceed beyond simple formylation to yield heterocyclic structures. Specifically, the reaction of aminopropenamides with the Vilsmeier reagent (POCl₃/DMF) leads to the formation of pyrimidin-4(3H)-ones. This transformation involves a sequence of formylation, halogenation, and subsequent intramolecular nucleophilic cyclization. nih.gov

The proposed mechanism for this cyclization involves several key steps:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic N,N-dimethylchloromethyleniminium ion. wikipedia.org

Electrophilic Attack: The electron-rich β-carbon of the aminopropenamide attacks the Vilsmeier reagent.

Intermediate Formation: This attack leads to the formation of a more complex intermediate.

Cyclization and Halogenation: The reaction cascade includes intramolecular cyclization and halogenation steps.

Final Product: The sequence culminates in the formation of the stable pyrimidin-4(3H)-one ring system. nih.gov

The ideal conditions for this synthesis have been identified through experimental studies, highlighting the utility of this method for creating a diverse range of potentially valuable pyrimidine derivatives from readily available starting materials under moderate conditions. nih.gov

Table 1: Vilsmeier-Haack Type Cyclization of Aminopropenamides

| Reactant | Reagents | Key Transformations | Product | Reference |

|---|---|---|---|---|

| Aminopropenamides | POCl₃ (2.5 equiv), DMF (1.5 equiv) in DCM | Formylation, Halogenation, Intramolecular Cyclization | Pyrimidin-4(3H)-ones | nih.gov |

This type of reaction underscores the synthetic potential of the Vilsmeier-Haack reagent not just as a formylating agent but also as a key reagent for constructing complex heterocyclic systems from activated alkene precursors like this compound and its amide analogs.

Applications of E Methyl 3 Dimethylamino Acrylate in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocycles

The electron-deficient nature of the α,β-unsaturated ester system, combined with the activated β-position, makes (E)-methyl 3-(dimethylamino)acrylate an ideal substrate for cycloaddition and cyclocondensation reactions with various dinucleophiles to form nitrogen-containing heterocyclic rings.

Pyrroles and Pyrrolidines

The application of this compound in the direct synthesis of simple pyrrole (B145914) and pyrrolidine (B122466) rings is not extensively documented in the surveyed literature. While the general reactivity of related enaminones suggests potential pathways, such as reactions with α-amino ketones (Paal-Knorr synthesis) or other suitable precursors, specific examples utilizing this particular methyl ester are not prominent.

Pyrazoles and Pyridazines

The synthesis of pyrazoles represents a well-established application of β-enamino esters like this compound. The most common method involves the cyclocondensation reaction with hydrazine (B178648) or its substituted derivatives. In this reaction, the hydrazine acts as a 1,2-dinucleophile. The reaction typically proceeds through an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on the electrophilic β-carbon of the acrylate (B77674), with subsequent elimination of the dimethylamine (B145610) group. This is followed by an intramolecular cyclization via condensation between the second nitrogen atom and the ester carbonyl group, which, after dehydration, yields the aromatic pyrazole (B372694) ring.

This reactivity pattern is a general and reliable method for constructing the pyrazole core, a scaffold present in many pharmaceutically active compounds. While specific examples for the methyl ester are not detailed in the provided results, the closely related ethyl ester and other enaminones are frequently used, highlighting the utility of this reaction class. For instance, related enaminones are known to react with amidrazones to produce pyrazole derivatives. wikipedia.org

The synthesis of pyridazines using this compound is less common and not well-documented in the available research.

Quinolines and Isoquinolines

A significant application of β-dimethylamino-acrylate derivatives is in the synthesis of quinolones, which are a critical class of antibacterial agents. sigmaaldrich.com Patents and synthetic studies indicate that the ethyl ester analog, (E)-ethyl 3-(dimethylamino)acrylate, serves as a key intermediate for quinolone synthesis. sigmaaldrich.com This suggests a similar utility for the methyl ester. The synthetic approach generally involves a reaction analogous to the Gould-Jacobs reaction, where an aniline (B41778) derivative reacts with the enamino ester.

The process is believed to proceed via an initial nucleophilic substitution at the β-carbon of the acrylate by the aniline's amino group, displacing dimethylamine. The resulting anilinoacrylate intermediate then undergoes a thermal or acid-catalyzed intramolecular cyclization, followed by elimination, to form the quinolone ring system. This method provides a versatile route to a wide range of substituted quinolones, which are important scaffolds in medicinal chemistry.

Fused Heterocyclic Systems (e.g., Pyrazolotriazolopyrimidines)

One of the most powerful applications of this compound is in the synthesis of fused nitrogen-containing heterocyclic systems, particularly those containing a pyrimidine (B1678525) ring. Its ability to act as a 1,3-bielectrophile makes it an ideal partner for cyclocondensation reactions with various amino-substituted heterocycles.

Pyrazolo[1,5-a]pyrimidines: These fused systems, which are of significant interest in medicinal chemistry, can be efficiently synthesized through the reaction of 3-amino-1H-pyrazoles with this compound or its analogs. researchgate.netmdpi.comnih.gov The reaction proceeds via an initial attack of the exocyclic amino group of the pyrazole onto the β-carbon of the acrylate, followed by elimination of dimethylamine. The subsequent step involves the intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the ester carbonyl, leading to the formation of the fused pyrimidine ring. This method allows for the creation of a diverse library of substituted pyrazolo[1,5-a]pyrimidines. sigmaaldrich.com

Pyrazolo[3,4-d]pyrimidines: This scaffold is a bioisostere of purine (B94841) and is central to many biologically active molecules. bldpharm.comfrontiersin.org The synthesis often involves the condensation of a 5-amino-1H-pyrazole with a 1,3-dicarbonyl equivalent. This compound serves this role perfectly. The reaction mechanism is similar to that for the [1,5-a] isomers, where the aminopyrazole acts as the dinucleophile, reacting with the acrylate to construct the fused pyrimidine portion of the final bicyclic system.

| Fused System | Precursor | Reagent | Key Reaction Type | Ref. |

| Pyrazolo[1,5-a]pyrimidines | 3-Amino-1H-pyrazoles | (E)-3-(dimethylamino)-1-arylprop-2-en-1-one | Cyclocondensation | researchgate.net |

| Pyrazolo[3,4-d]pyrimidines | 5-Amino-1H-pyrazoles | This compound | Cyclocondensation | frontiersin.org |

| Pyrazolo[4,3-e] frontiersin.orgtriazolo[1,5-c]pyrimidines | Hydrazine-substituted Pyrazolopyrimidine | Aromatic Aldehydes | Condensation/Cyclization |

Synthesis of Chiral Building Blocks and Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs) are crucial components in drug discovery and peptide science, offering ways to enhance the stability and activity of bioactive molecules. The synthesis of these complex molecules often relies on establishing new stereocenters. researchgate.netfrontiersin.org

Despite its structure as an α,β-unsaturated ester—a class of compounds frequently used in asymmetric synthesis via conjugate addition—the direct application of this compound for the synthesis of chiral building blocks or NPAAs is not a widely documented area in the surveyed scientific literature. General methods for synthesizing NPAAs typically involve strategies like the direct C-H functionalization of existing amino acids or the stereoselective alkylation of chiral glycine (B1666218) equivalents. While the potential for asymmetric conjugate addition to the double bond of this compound exists, which could introduce chirality at the β-position, specific and well-established protocols for this transformation were not found in the search results.

Beta-Amino Acid and Ester Synthesis

This compound is a member of the β-enamino ester class of compounds, which are established precursors for the synthesis of β-amino acids and their corresponding esters. acgpubs.orgacgpubs.org These molecules are of significant interest in medicinal chemistry and materials science due to their ability to form unique peptide secondary structures and their applications as chiral ligands and drug candidates.

The primary strategy for converting β-enamino esters to β-amino esters involves the stereoselective reduction of the carbon-carbon double bond. Research has demonstrated that the direct asymmetric hydrogenation of unprotected enamino esters is a highly effective method. nih.gov Utilizing chiral catalysts, such as rhodium complexes with Josiphos-type ligands, allows for the production of β-amino esters in high yields and with excellent enantioselectivity (93-97% ee). nih.gov This method is particularly advantageous as it bypasses the need for protecting group manipulation, streamlining the synthetic process.

The general transformation can be summarized as follows:

Reactant : this compound (a β-enamino ester)

Reaction : Asymmetric Hydrogenation

Catalyst : Chiral transition metal complex (e.g., Rh-Josiphos)

Product : Chiral β-amino ester

This approach represents a significant advancement in the catalytic asymmetric synthesis of β-amino acids, a field that also includes methods like the Mannich reaction and various conjugate additions. rsc.org

Chiral Alkyl Amines

The synthesis of chiral alkyl amines is a cornerstone of modern pharmaceutical and agrochemical research. sigmaaldrich.com The enamine functionality within this compound serves as a masked aldehyde, which upon reduction and transformation, can yield chiral amine structures. The reduction of substituted β-enamino esters has been successfully employed to generate complex chiral amines within heterocyclic frameworks, such as those found in alkaloids. acs.org

For instance, the catalytic or chemical reduction of chiral tetrasubstituted β-enamino esters can proceed with good to moderate diastereoselectivity. acs.org The choice of catalyst (e.g., PtO₂ or Pd/C) can influence the stereochemical outcome of the reduction, leading to either syn or anti addition products with respect to existing stereocenters. acs.org This principle of reducing an enamino ester to form a C-N bond with a defined stereochemistry is fundamental to creating chiral amines. While direct asymmetric reduction to a simple acyclic chiral amine is plausible, much of the documented success lies in its application within more complex, often cyclic, systems where the enamino ester is a key intermediate. acs.org

Role as a Precursor to Advanced Intermediates in Natural Product Synthesis

The inherent reactivity and functional group handles of this compound make it an ideal starting point for the synthesis of advanced intermediates used in the total synthesis of natural products.

β-Enamino esters are recognized as versatile building blocks for the synthesis of a wide variety of alkaloids. acgpubs.orgpsu.edu A notable application is in the enantioselective synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids, which are known for their diverse biological activities.

A specific synthetic route utilizes chiral β-enamino diesters, which are structurally related to this compound, as key intermediates. Through a diastereoselective reduction of the enamine double bond, crucial stereocenters of the alkaloid core are established. This methodology has been successfully applied to the short and convenient total synthesis of several natural products, including:

(+)-Laburnine

(+)-Tashiromine

(-)-Isoretronecanol

While direct incorporation of this compound into polyketide or terpenoid backbones is not extensively documented, its structure suggests significant potential as a versatile C3 synthon. Polyketides are assembled from acyl-CoA units, and terpenoids are built from five-carbon isoprene (B109036) units, but their subsequent modification often involves the addition of smaller carbon fragments.

The reactivity of this compound makes it an excellent Michael acceptor, allowing for the introduction of a three-carbon chain with functional handles at both ends (an amine and an ester). This characteristic is analogous to other highly reactive acrylate derivatives used in natural product synthesis. For example, ethyl (E)-3-nitroacrylate, another reactive C3 building block, has been used as a Michael acceptor in the synthesis of the α-methylenebutyrolactone moiety found in many sesquiterpenes. orgsyn.org The electrophilic nature of the β-carbon in this compound allows it to react with a variety of nucleophiles, making it a useful tool for elaborating the carbon skeletons of complex natural products like terpenoids and polyketones.

Applications in Medicinal Chemistry Intermediate Synthesis

This compound and its ethyl ester analog are critical intermediates in the industrial synthesis of various pharmacologically active molecules, most notably in the field of antibacterials.

The most prominent application of (E)-alkyl 3-(dimethylamino)acrylates is in the synthesis of the quinolone and fluoroquinolone core structure. researchgate.net Fluoroquinolones are a major class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.govmdpi.com

The synthesis of the quinolone ring system often employs a cyclization strategy analogous to the Gould-Jacobs reaction. In this process, (E)-ethyl 3-(dimethylamino)acrylate is reacted with a substituted aniline. The reaction proceeds through an initial nucleophilic substitution where the aniline displaces the dimethylamino group, followed by a thermal cyclization to form the 4-hydroxyquinoline (B1666331) ring system. Subsequent ester hydrolysis and other modifications yield the final fluoroquinolone drug. This enamino ester is considered a key intermediate for a new generation of quinolone synthesis processes, offering advantages in efficiency and cost. psu.edu

Data Tables

Table 1: Research Findings on the Applications of this compound and Related Enamino Esters

| Application Area | Key Reaction Type | Specific Use/Product | Catalyst/Reagent Example | Reference |

|---|---|---|---|---|

| Beta-Amino Ester Synthesis | Asymmetric Hydrogenation | Chiral β-amino esters | Rh-Josiphos complexes | nih.gov |

| Alkaloid Synthesis | Diastereoselective Reduction | (+)-Laburnine, (+)-Tashiromine | PtO₂, Pd/C | acs.org |

| Medicinal Chemistry | Condensation/Cyclization | Fluoroquinolone core structure | Thermal cyclization | researchgate.net |

Compound Index

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (E)-ethyl 3-(dimethylamino)acrylate |

| (+)-Laburnine |

| (+)-Tashiromine |

| (-)-Isoretronecanol |

| Ethyl (E)-3-nitroacrylate |

| Fluoroquinolones |

Building Blocks for Diverse Pharmaceutical Scaffolds

This compound serves as a crucial and versatile building block in the synthesis of various pharmaceutical agents. Its structure, featuring an electrophilic double bond activated by the methyl ester and a nucleophilic dimethylamino group, allows it to participate in a wide array of chemical transformations. This dual reactivity makes it an ideal precursor for constructing complex molecular scaffolds, particularly heterocyclic systems that form the core of many drug molecules.

One of the most significant applications of this compound is as a key intermediate in the synthesis of quinolone and fluoroquinolone antibacterials. derpharmachemica.comresearchgate.net In these multi-step syntheses, the acrylate derivative is used to introduce a specific side chain that is essential for the biological activity of the final drug molecule. For instance, it is employed in the industrial preparation of drugs such as ciprofloxacin (B1669076) and sparfloxacin. derpharmachemica.com The process often involves the reaction of the acrylate with a quinolone carboxylic acid chloride to form a β-keto ester, which is a pivotal intermediate that undergoes further cyclization and modification to yield the target antibacterial agent. derpharmachemica.comresearchgate.net

The utility of this compound extends to its role as a synthon for other valuable intermediates. For example, it can be used to prepare 3-dimethylamino acrylonitrile, another important reagent in the creation of heterocyclic compounds like pyrazoles. derpharmachemica.com The strategic importance of this compound lies in its ability to provide a reliable and efficient route to key structural motifs within medicinally relevant compounds. researchgate.net

Table 1: Examples of Pharmaceutical Scaffolds and Intermediates Synthesized Using this compound

| Target Compound Class | Specific Drug/Intermediate Example | Role of this compound | Reference |

| Fluoroquinolone Antibacterials | Ciprofloxacin | Key intermediate for building the β-keto ester side chain. derpharmachemica.com | derpharmachemica.com |

| Fluoroquinolone Antibacterials | Sparfloxacin | Used to prepare the essential β-keto ester precursor. derpharmachemica.com | derpharmachemica.com |

| Heterocyclic Compounds | 3-Amino-4-cyano pyrazole | Serves as a precursor to 3-dimethylamino acrylonitrile, a building block for the pyrazole ring. derpharmachemica.com | derpharmachemica.com |

Monomer in Polymer Synthesis

While the acrylate functional group is a fundamental component for polymerization, the predominant application of this compound documented in scientific literature is as a key intermediate in organic synthesis for small molecules, particularly pharmaceuticals. derpharmachemica.comresearchgate.netguidechem.com Acrylate monomers, in general, are widely used in polymer chemistry to create a vast range of materials. However, specific research focusing on the homopolymerization or copolymerization of this compound is not extensively reported. Its structural analogs, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), are more commonly studied as monomers for creating "smart" or functional polymers. The existing body of research prioritizes the utility of this compound as a versatile building block for discrete, complex organic molecules rather than as a repeating unit in macromolecules.

Preparation of Functional Polymers

The preparation of functional polymers relies on the incorporation of monomers that possess specific chemical groups. Although this compound contains a tertiary amine, which could impart functionality such as pH-responsiveness to a polymer chain, its use for this purpose is not a primary focus of available studies. The synthesis of functional polymers using related amino-functionalized acrylates is common, but specific examples detailing the polymerization of this compound to create functional polymers are not readily found in the literature. The research emphasis remains on its role in non-polymeric chemical synthesis. derpharmachemica.comresearchgate.net

Role in Amphiphilic Copolymer Synthesis

Amphiphilic copolymers contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments. The synthesis of such copolymers often involves the polymerization of a hydrophilic monomer with a hydrophobic one. The dimethylamino group in this compound could potentially serve as a hydrophilic component, especially when protonated. However, its specific role and application in the synthesis of amphiphilic copolymers are not well-documented. The scientific literature provides extensive examples of amphiphilic copolymer synthesis using related compounds like DMAEMA, but there is a lack of corresponding research data for this compound as a monomer in this context.

Theoretical and Computational Investigations of E Methyl 3 Dimethylamino Acrylate

Electronic Structure Analysis and Bonding

Computational chemistry provides powerful tools to analyze the electronic landscape of molecules. For (E)-methyl 3-(dimethylamino)acrylate, methods such as Molecular Orbital Theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are employed to understand its bonding, charge distribution, and reactivity.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. irjweb.com The most critical orbitals for understanding chemical reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. ossila.com Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comwikipedia.org A small gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap implies higher stability. irjweb.comwikipedia.org

In this compound, the "push-pull" nature of the substituents dictates the character of the FMOs. The electron-donating dimethylamino group significantly raises the energy of the HOMO, while the electron-accepting methyl acrylate (B77674) group lowers the energy of the LUMO. This combined effect results in a relatively small HOMO-LUMO gap, characteristic of reactive and polarizable molecules. researchgate.net

HOMO: The electron density of the HOMO is expected to be predominantly located on the more electron-rich part of the molecule, specifically the dimethylamino group and the adjacent C=C double bond. This distribution reflects the molecule's capacity to donate electrons from this region.

LUMO: The electron density of the LUMO is anticipated to be concentrated on the electron-deficient methyl acrylate portion of the molecule. This indicates that electrophilic attack will target the electron-rich centers, while nucleophilic attack will occur at the electron-poor centers defined by the LUMO.

Table 1: Key Concepts of Frontier Molecular Orbital Theory

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of highest electron density available for donation. | Localized on the dimethylamino group and C=C bond; indicates nucleophilic character. |

| LUMO | Lowest Unoccupied Molecular Orbital; region most available to accept electrons. | Localized on the methyl acrylate group; indicates sites for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Expected to be small due to the "push-pull" effect, indicating high reactivity. |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling a Lewis structure. researchgate.netresearchgate.net It is particularly useful for quantifying the stabilizing effects of electron delocalization, such as hyperconjugation and resonance.

The key interaction in this compound is the delocalization of the nitrogen atom's lone pair (a donor orbital) into the antibonding π* orbital of the adjacent C=C double bond (an acceptor orbital). NBO analysis quantifies the stabilization energy, E(2), associated with this donor-acceptor interaction. A large E(2) value signifies a strong interaction and significant electron delocalization.

This p-π conjugation can be represented by resonance structures, which show the transfer of electron density from the nitrogen atom, through the double bond, to the carbonyl group. wikipedia.org This delocalization has two major consequences:

It increases the electron density on the α-carbon (the carbon not attached to the ester group), making it a primary site for electrophilic attack. masterorganicchemistry.com

It imparts partial double-bond character to the C-N single bond and partial single-bond character to the C=C double bond.

While specific NBO calculations for this molecule are not detailed in the provided search results, studies on similar enamines confirm that the delocalization of the nitrogen lone pair is a dominant stabilizing factor. researchgate.net For instance, in a related amide/enamine system, delocalization of the nitrogen lone pair into the antibonding orbital of a neighboring C=N bond was shown to significantly stabilize the ground state. nih.gov

Table 2: Expected NBO Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Expected Stabilization Energy E(2) | Consequence |

|---|---|---|---|---|

| Nitrogen Lone Pair (n_N) | π*(C=C) | p-π Conjugation | High | Increased nucleophilicity of α-carbon; altered bond lengths and rotational barriers. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential. These areas are electron-rich and are susceptible to electrophilic attack. researchgate.net

Blue Regions: Indicate positive electrostatic potential. These areas are electron-poor and are susceptible to nucleophilic attack. researchgate.net

Green Regions: Indicate neutral or near-zero potential. researchgate.net

For this compound, the MEP map is expected to clearly show the effects of the push-pull substituents. The region around the carbonyl oxygen atom of the ester group would be strongly negative (red), as it is the most electronegative site and a prime location for electrophilic interaction. The area around the α-carbon of the double bond is also expected to have a significant negative potential due to the electron-donating effect of the nitrogen atom, consistent with the nucleophilic character of enamines. oregonstate.edu Conversely, the hydrogen atoms on the methyl groups and the olefinic proton attached to the ester group would exhibit positive potential (blue). researchgate.net

This predicted charge distribution aligns with the known reactivity of enamines, which typically undergo electrophilic attack at the α-carbon. masterorganicchemistry.commakingmolecules.com

Conformational Analysis and Stereochemical Implications

The extensive electron delocalization in this compound not only defines its electronic structure but also has profound implications for its molecular shape and the dynamics of bond rotation.

Rotation around chemical bonds is not always free and can be restricted by an energy barrier. In typical alkenes, the barrier to rotation around the C=C double bond is very high (approx. 65 kcal/mol for ethylene), effectively preventing it. acs.orgproquest.com However, in push-pull systems like this compound, this paradigm changes.

The delocalization of the nitrogen lone pair into the π-system weakens the C=C double bond, giving it more single-bond character. This significantly lowers the rotational barrier of the C=C bond , with values for similar push-pull ethylenes falling in the range of 10–25 kcal/mol. acs.orgproquest.com

Simultaneously, this same delocalization imparts partial double-bond character to the C–N bond. This increases the rotational barrier of the C–N bond , a phenomenon also observed in amides. acs.org Experimental and computational studies on a structurally analogous compound, (E)-3-(dimethylamino)-N,N-dimethylacrylamide, found the enamine C-N rotational barrier to be 11.7 kcal/mol, which is significantly higher than for a typical C-N single bond. nih.gov

The preferred conformation of the molecule is planar, as this geometry maximizes the overlap between the nitrogen lone pair p-orbital and the π-system of the acrylate moiety, thereby maximizing the stabilizing effect of electron delocalization.

Table 3: Typical Rotational Energy Barriers in Push-Pull Systems

| Bond | Typical System | Rotational Barrier (kcal/mol) | This compound (Expected) |

|---|---|---|---|

| C=C | Ethylene | ~65 acs.orgproquest.com | Lowered (10-25 range) acs.orgproquest.com |

| C-N | Amine (single bond) | Low | Increased (~8-17 range) acs.orgproquest.com |

The conformation and electronic structure of this compound are intrinsically linked to its chemical reactivity. The planarity of the molecule is essential for the effective p-π conjugation that establishes the push-pull system. This electronic communication is what makes the α-carbon electron-rich and highly nucleophilic. makingmolecules.comresearchgate.net

Any conformational change that disrupts this planarity, such as rotation around the C-N or C=C bonds, would reduce the orbital overlap. This would, in turn, decrease the delocalization of the nitrogen lone pair, diminish the electron density at the α-carbon, and ultimately reduce the molecule's nucleophilicity. Therefore, the reactivity of this compound is highest when it maintains its preferred planar conformation, which allows for the most efficient stabilization of the transition state during reactions with electrophiles. The high barrier to C-N rotation ensures that the molecule predominantly exists in this reactive, planar state.

Reaction Mechanism Elucidation via Computational Chemistry